Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5,7-dimethylpyrazolo[1,5-A]pyrimidine with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrides such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate can be compared with other similar compounds such as:
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine: Similar bicyclic structure but with different substituents.
6-Nitro-4,7-dihydroazolo[1,5-A]pyrimidine: Contains a nitro group, leading to different chemical and biological properties.
7-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-C]pyrimidine: Another derivative with distinct functional groups and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a bicyclic structure that includes a pyrazole ring fused to a pyrimidine ring. The presence of an ethyl ester group at the carboxyl position and methyl substitutions at the 5 and 7 positions enhances its potential biological activities.
- Molecular Formula : C11H17N3O2
- Molecular Weight : 223.27 g/mol
- Structural Features : The compound features specific methyl substitutions that are believed to influence its interaction with biological targets.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, including:
- Selective Enzyme Inhibition : this compound has been identified as a selective inhibitor for several enzymes and receptors. Notably, it acts as an adenine mimetic in biochemical assays aimed at evaluating binding affinities to proteins involved in critical biological processes .
- Anticancer Properties : Several derivatives have shown promise in anticancer research. For instance, studies have indicated that certain pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation through various mechanisms .
- Psychopharmacological Effects : The compound has also been explored for its potential psychopharmacological effects, suggesting applications in treating neurological disorders .
Comparative Analysis with Related Compounds
A comparison of this compound with other related compounds highlights its unique properties:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate | C10H15N3O2 | Lacks methyl substitutions at positions 5 and 7 |
Methyl 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-carboxylate | C11H15N3O2 | Different substitution pattern affecting biological activity |
Ethyl 6-methyl-5-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate | C13H14ClN3O2 | Incorporates a chlorine substituent impacting pharmacological properties |
The specific methyl substitutions at positions 5 and 7 in this compound enhance its interaction potential with biological targets while maintaining structural stability .
Anticancer Research
Recent studies have focused on the anticancer properties of pyrazolo[1,5-a]pyrimidines. For example:
- Study on Cell Lines : A study evaluated the effects of various pyrazolo[1,5-a]pyrimidines on different cancer cell lines. This compound demonstrated significant inhibition of cell growth compared to control groups .
Enzymatic Inhibition Studies
Inhibition studies have shown that this compound effectively binds to specific enzymes involved in critical metabolic pathways:
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-4-16-11(15)9-6-12-14-8(3)5-7(2)13-10(9)14/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
ZQNORGZMHKGMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2NC(CC(N2N=C1)C)C |
Origin of Product |
United States |
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